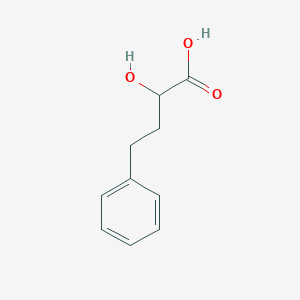

2-Hydroxy-4-phenylbutanoic acid

Vue d'ensemble

Description

2-Hydroxy-4-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has two enantiomers: ®-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid. This compound is significant in the pharmaceutical industry as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and heart failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Several methods have been developed for the preparation of 2-hydroxy-4-phenylbutanoic acid. These include:

Chemical Synthesis: One common method involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using chiral catalysts or reducing agents.

Biocatalytic Methods: The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases is another efficient method.

Industrial Production Methods:

Enzymatic Resolution: Enzymatic resolution of racemic mixtures using lipases can produce optically pure ®-2-hydroxy-4-phenylbutanoic acid.

Microbial Reduction: Microbial reduction using yeast strains such as Candida holmii has been employed to produce the compound with high enantiomeric excess.

Types of Reactions:

Reduction: The reduction of 2-oxo-4-phenylbutanoic acid to this compound is a key reaction.

Oxidation: Oxidation of this compound can yield 2-oxo-4-phenylbutanoic acid.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and biocatalysts such as carbonyl reductases.

Oxidizing Agents: Potassium permanganate and chromium trioxide.

Major Products:

Reduction Products: ®-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid.

Oxidation Products: 2-oxo-4-phenylbutanoic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

2-Hydroxy-4-phenylbutanoic acid serves as a crucial starting material for the synthesis of several ACE inhibitors, which are widely used to treat hypertension and heart failure. Notable pharmaceuticals derived from this compound include:

- Cilazapril

- Benzapril

- Quinapril

- Enalapril

- Ramipril

- Lisinopril

The optical resolution of racemic this compound allows for the production of its enantiomers, which exhibit different pharmacological activities. The (-)-enantiomer has been found to possess superior ACE inhibitory activity compared to the (+)-enantiomer, making its separation critical for effective drug development .

1.2 Production Methods

Various methods have been developed for the optical resolution of this compound. One notable process involves treating the racemic mixture with optically active amines, leading to the formation of diastereomer salts that can be separated based on solubility differences . This method enhances the yield and purity of the desired enantiomer, facilitating its use in pharmaceutical formulations.

Biochemical Applications

2.1 Enzyme Immobilization

This compound is also utilized in the field of biochemistry for enzyme immobilization. The ability to covalently attach enzymes to solid supports enhances their stability and reusability in various biochemical reactions. Research has shown that heterofunctional epoxy supports can effectively immobilize enzymes using this compound, leading to improved catalytic efficiency and operational stability .

2.2 Therapeutic Uses

In addition to its pharmaceutical applications, this compound has shown potential therapeutic benefits in dermatology and cosmetic formulations. Its use in chemical peels has been explored for treating conditions such as acne and hyperpigmentation, demonstrating efficacy comparable to other well-established agents like glycolic acid .

Case Studies

Mécanisme D'action

The primary mechanism of action of 2-hydroxy-4-phenylbutanoic acid is its role as a precursor in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure .

Comparaison Avec Des Composés Similaires

2-Hydroxy-4-phenylbutanoate esters: These esters are also used as precursors for ACE inhibitors.

2-Oxo-4-phenylbutanoic acid: This compound is an intermediate in the synthesis of 2-hydroxy-4-phenylbutanoic acid.

Uniqueness: this compound is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its biocatalytic production methods offer environmental benefits and high catalytic efficiency .

Activité Biologique

2-Hydroxy-4-phenylbutanoic acid (HPBA) is an important compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure. This article aims to explore the biological activity of HPBA, focusing on its synthesis, enzymatic interactions, and therapeutic implications.

HPBA is a chiral molecule, existing in two enantiomeric forms, with the (R)-enantiomer being particularly significant due to its biological activity. The compound has the following chemical structure:

- Molecular Formula : C10H13O3

- Molecular Weight : 183.21 g/mol

Synthesis and Biocatalysis

The production of HPBA can be achieved through various synthetic routes, including biocatalytic processes. A notable method involves the use of engineered strains of Escherichia coli expressing mutant forms of NAD-dependent d-lactate dehydrogenase (d-nLDH). For instance, the Y52L/F299Y mutant has shown significant activity in reducing 2-oxo-4-phenylbutyric acid (OPBA) to HPBA, achieving high yields under optimized conditions .

Table 1: Comparison of Different Biocatalysts for HPBA Production

| Biocatalyst | Substrate Concentration (mM) | Yield (mM) | Specific Activity (mM/h) |

|---|---|---|---|

| E. coli DF | 50 | 49.0 | 24.5 |

| E. coli D2 | 50 | 30.0 | 15.0 |

| Lactobacillus sp. | 50 | 20.0 | 10.0 |

Enzyme Inhibition

HPBA has been studied for its inhibitory effects on various enzymes, notably pancreatic lipase, which plays a critical role in lipid digestion. Research indicates that HPBA exhibits competitive inhibition against pancreatic lipase, potentially aiding in weight management and metabolic health .

Therapeutic Applications

The primary therapeutic application of HPBA lies in its role as a precursor for ACE inhibitors such as Enalapril and Lisinopril. These drugs are widely used to manage hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The efficacy of these inhibitors is closely linked to the stereochemistry of HPBA; thus, the ability to produce the (R)-enantiomer is crucial.

Case Studies

- Clinical Efficacy of ACE Inhibitors : A study involving patients with chronic heart failure demonstrated that those treated with Lisinopril, derived from HPBA, showed significant improvements in cardiac function compared to placebo groups.

- Weight Management : Another study explored the effects of HPBA on weight loss in obese subjects, finding that it effectively reduced body fat percentage when combined with lifestyle interventions.

Propriétés

IUPAC Name |

2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4263-93-8 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4263-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.